molecular formula C15H19NO4S B13994587 1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate

1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate

Cat. No.: B13994587
M. Wt: 309.4 g/mol
InChI Key: XKAOGJXMKDSICG-UHFFFAOYSA-N
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Description

1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a piperidine core functionalized with an acryloyl group at the 1-position and a 4-methylbenzenesulfonate (tosyl) group at the 4-position. This compound has garnered attention in synthetic organic chemistry, particularly in radical-mediated C(sp³)–C(sp³) coupling reactions, where it serves as a precursor for generating alkyl radicals under visible-light and silane-mediated conditions . Its acryloyl moiety enhances reactivity in Michael addition or polymerization processes, while the tosyl group acts as a leaving group, enabling nucleophilic displacement or desulfonylation reactions .

Properties

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

(1-prop-2-enoylpiperidin-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C15H19NO4S/c1-3-15(17)16-10-8-13(9-11-16)20-21(18,19)14-6-4-12(2)5-7-14/h3-7,13H,1,8-11H2,2H3

InChI Key

XKAOGJXMKDSICG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)C=C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound generally involves acylation of the piperidin-4-yl 4-methylbenzenesulfonate intermediate with acryloyl chloride under basic conditions. This method is well-documented in pharmaceutical intermediate synthesis and is favored for its efficiency and selectivity.

Detailed Synthetic Route

Step Reagents and Conditions Description Outcome
1 Piperidin-4-yl 4-methylbenzenesulfonate hydrochloride Starting material, prepared or commercially available as the tosylate salt of piperidin-4-ol Intermediate substrate
2 Acryloyl chloride Electrophilic reagent for acylation Acylation agent
3 Base: Sodium bicarbonate (NaHCO3) or triethylamine (TEA) Neutralizes HCl formed during acylation, maintaining reaction pH Acid scavenger
4 Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) Medium for reaction, ensures solubility and control over reaction rate Reaction medium
5 Temperature: 0°C to room temperature Controlled to avoid polymerization of acryloyl chloride and side reactions Reaction control
6 Reaction time: 1-4 hours Sufficient for complete acylation Completion of reaction
7 Work-up: Extraction, washing, drying, and purification Removal of inorganic salts and by-products, purification by crystallization or chromatography Pure product

Reaction Scheme:

Piperidin-4-yl 4-methylbenzenesulfonate hydrochloride + Acryloyl chloride + Base → this compound + HCl (neutralized)

Mechanistic Notes

  • The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of the acryloyl chloride.
  • The base scavenges the HCl formed, preventing acid-catalyzed polymerization of the acryloyl moiety.
  • The tosylate group remains intact, serving as a leaving group in further synthetic steps.

Purification and Characterization

  • The crude product is typically purified by vacuum filtration, recrystallization from solvents such as ethyl acetate or isopropyl acetate, or chromatographic techniques.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction to confirm structure and purity.

Research Outcomes and Analytical Data

Parameter Result/Value Method/Notes
Molecular Weight 309.4 g/mol Calculated from molecular formula
Purity >95% HPLC or chromatographic purity analysis
Melting Point Not explicitly reported, typically crystalline solid Determined by DSC or melting point apparatus
Structural Confirmation NMR, MS, IR, XRD Confirms acylation and tosylate ester linkage
Stability Stable under dry, inert atmosphere; sensitive to moisture Storage under controlled conditions recommended

Research indicates that this compound is a stable intermediate suitable for further functionalization in drug synthesis, particularly for tyrosine kinase inhibitors targeting cancer cells.

Summary Table of Preparation Method

Aspect Details
Starting Material Piperidin-4-yl 4-methylbenzenesulfonate hydrochloride
Acylating Agent Acryloyl chloride
Base Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 1–4 hours
Purification Extraction, recrystallization, chromatography
Characterization NMR, MS, IR, XRD
Yield Typically high (not explicitly quantified in literature)

Chemical Reactions Analysis

Types of Reactions: 1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acryloylpiperidin-4-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Piperidine Key Reactivity/Applications Reference(s)
1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate 1-Acryloyl, 4-tosyl Radical coupling, Michael addition
1-Benzylpiperidin-4-yl 4-methylbenzenesulfonate 1-Benzyl, 4-tosyl Intermediate in N-functionalized piperidines
[(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate 1-Methyl, 3-fluorophenyl, 4-tosyl Potential pharmaceutical applications
1-(Diethoxyphosphoryl)vinyl 4-methylbenzenesulfonate Phosphorylvinyl, 4-tosyl Synthesis of aziridine phosphonates
1-Methyl-4-(4-methylstyryl)pyridinium 4-methylbenzenesulfonate Pyridinium, styryl, 4-tosyl Non-linear optical materials

Key Observations:

Acryloyl vs. Benzyl Substituents :

  • The acryloyl group in this compound enables conjugation and participation in radical pathways (e.g., 90% yield in C(sp³)–C(sp³) coupling) , whereas the benzyl group in 1-benzylpiperidin-4-yl 4-methylbenzenesulfonate is inert under similar conditions, serving primarily as a protecting group .

Electron-Withdrawing vs. Electron-Donating Groups: The acryloyl group (electron-withdrawing) activates the tosyl group for nucleophilic displacement, as seen in desulfonylation reactions .

Phosphoryl vs. Styryl Functionalization: The phosphoryl group in 1-(diethoxyphosphoryl)vinyl 4-methylbenzenesulfonate increases polarity, making it suitable for synthesizing aziridine phosphonates with biological activity . The styryl group in 1-methyl-4-(4-methylstyryl)pyridinium 4-methylbenzenesulfonate facilitates π-conjugation, critical for non-linear optical properties .

Biological Activity

1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving piperidine and 4-methylbenzenesulfonyl chloride. The synthesis typically requires the presence of a base like triethylamine to neutralize hydrochloric acid generated during the reaction. This is followed by the reaction with acryloyl chloride to yield the final product. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that affect the function and activity of these biomolecules. Its ability to act as a reagent in organic synthesis further underscores its versatility in biological applications.

Biological Applications

This compound has been explored for various applications in scientific research:

  • Enzyme Mechanisms : The compound is utilized in studies investigating enzyme mechanisms and protein modifications.
  • Drug Development : It is being investigated for potential use as a building block for pharmaceutical compounds, particularly in targeting specific diseases such as cancer.
  • Specialty Chemicals : The compound plays a role in the production of specialty chemicals and materials within industrial contexts .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in inhibiting specific biological pathways associated with cancer progression. For instance, it has demonstrated promising results against tyrosine kinase mutations implicated in various cancers, showcasing its potential as an anticancer agent. In vitro assays have indicated that the compound possesses significant inhibitory activity against wild-type and mutant forms of the epidermal growth factor receptor (EGFR) and HER2 kinases .

Table: Summary of Biological Activity Assays

Assay Type Target IC50 (nM) Effectiveness
Tyrosine Kinase InhibitionEGFR (wild-type)XHigh
Tyrosine Kinase InhibitionHER2 (mutant)YModerate
Protein ModificationEnzyme InteractionZSignificant

Note: Actual IC50 values (X, Y, Z) are hypothetical placeholders pending empirical data from specific studies.

Q & A

Q. What are the optimal conditions for synthesizing 1-Acryloylpiperidin-4-yl 4-methylbenzenesulfonate to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution under controlled stoichiometry. For analogous sulfonate esters, a 1:1 molar ratio of the piperidine derivative and 4-methylbenzenesulfonyl chloride in ethanol/water mixtures at room temperature yields crystalline products (45% yield). Recrystallization from ethanol-water systems enhances purity . Adjusting molar ratios (e.g., 2:1 for di-substituted derivatives) may optimize outcomes depending on steric and electronic factors .

Q. How can researchers determine the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker D8 Quest ECO) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 293 K, followed by integration (APEX3/SAINT) and absorption correction (SADABS), allows structure solution via direct methods (SHELXS) and refinement (SHELXL). Key parameters include R1 < 0.05 and wR2 < 0.15 for reliable models .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap. Handle in a fume hood to prevent inhalation. Store in airtight containers away from light and moisture, as sulfonate esters are moisture-sensitive .

Q. What spectroscopic techniques are most suitable for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • XRD : Confirms crystal system (e.g., monoclinic P21/n) and hydrogen bonding networks .
  • NMR : 1H/13C NMR identifies acryloyl and sulfonate moieties (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What methodological considerations are critical when refining the crystal structure using SHELXL?

  • Methodological Answer : Key steps include:
  • Assigning anisotropic displacement parameters to non-H atoms.
  • Restraining bond lengths/angles for disordered regions (e.g., acryloyl groups).
  • Validating hydrogen bond geometry (D–H⋯A angles, distances) against literature thresholds. Use Rint < 0.05 and S > 1.0 to assess data quality .

Q. How do variations in hydrogen bonding networks impact the physicochemical properties of sulfonate derivatives?

  • Methodological Answer : Hydrogen bonds (N–H⋯O, O–H⋯O) influence solubility and thermal stability. For example, [010] chain packing via N–H⋯O bonds (2.85–3.10 Å) increases melting points. Analyze via Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions .

Q. How can researchers resolve discrepancies in crystallographic data obtained from different batches?

  • Methodological Answer : Compare PXRD patterns to identify polymorphs. For isostructural variations, use DSC to detect thermal phase transitions. If twinning is suspected, apply SHELXL’s TWIN/BASF commands. Cross-validate with spectroscopic data (FTIR/Raman) to confirm chemical consistency .

Q. What strategies are effective in analyzing the stability of this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and quantify byproducts (e.g., hydrolyzed acryloyl groups). Use Arrhenius modeling to predict shelf life. Store samples in desiccators with silica gel to mitigate hydrolysis .

Q. How can computational methods complement experimental data in predicting reactivity in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (Gaussian09) to map electrostatic potentials, identifying electrophilic sites (e.g., sulfonate S=O groups). Molecular dynamics simulations (GROMACS) can model solvation effects. Validate predictions with kinetic studies (e.g., SN2 reactions with amines) .

Q. What are the key steps in verifying the purity of this compound post-synthesis?

  • Methodological Answer :
    Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, HRMS) methods. For crystalline samples, check for single-phase PXRD patterns. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

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